5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine
CAS No.: 110422-95-2
Cat. No.: VC20743146
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine - 110422-95-2](/images/no_structure.jpg)
CAS No. | 110422-95-2 |
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Molecular Formula | C11H13N3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-amine |
Standard InChI | InChI=1S/C11H13N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H3,12,13,14) |
Standard InChI Key | KDDITOVEJPNECU-UHFFFAOYSA-N |
SMILES | C1CCC2=CC3=C(C=C2C1)NC(=N3)N |
Canonical SMILES | C1CCC2=CC3=C(C=C2C1)NC(=N3)N |
Chemical Structure and Identity
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine is an imidazole derivative incorporating a partially hydrogenated naphthalene ring system. The compound features a unique structural arrangement where an imidazole ring is fused with a tetrahydronaphthalene moiety, creating a tricyclic system with an amino group at the 2-position of the imidazole ring . This structural configuration contributes to its distinctive chemical behavior and potential biological activities.
The compound is characterized by a rigid planar imidazole portion combined with a partially saturated naphthalene scaffold, which provides a balance of aromatic and non-aromatic character. The presence of the amino group at the imidazole's 2-position introduces a potential hydrogen bonding site that may play a significant role in interactions with biological targets.
Molecular Structure Representation
The structure can be represented through various notations, with the SMILES notation being "C1CCC2=CC3=C(C=C2C1)NC(=N3)N" and the InChI notation "InChI=1S/C11H13N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H3,12,13,14)". These notations provide standardized representations of the molecular structure that can be used for computational analysis and database searching.
Physical and Chemical Properties
The compound 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine possesses distinctive physical and chemical properties that are important for understanding its behavior in various environments and potential applications.
Basic Physical Properties
The compound has a molecular formula of C11H13N3 with a molecular weight of 187.24 g/mol . Its exact molecular weight has been calculated as 187.111 . This relatively low molecular weight suggests favorable pharmacokinetic properties if considered for medicinal applications.
Structural and Topological Properties
The compound contains 14 heavy atoms and exhibits a complexity value of 219 . The complexity parameter provides an indication of the structural intricacy of the molecule, which affects its synthesis difficulty and potential interactions.
Table 1: Key Physical and Chemical Properties of 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine
Hydrogen Bonding and Molecular Interactions
The molecule possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors , which are critical parameters for understanding its potential interactions with biological targets and solubility characteristics. These hydrogen bonding capabilities likely stem from the amine group and nitrogen atoms in the imidazole ring.
Lipophilicity and Membrane Permeability
With a calculated XLogP value of 2.5 , the compound demonstrates moderate lipophilicity, suggesting a balanced ability to penetrate lipid membranes while maintaining reasonable water solubility. This property is particularly important for pharmaceutical applications as it affects absorption, distribution, and bioavailability.
Conformational Flexibility
Importantly, the compound has 0 rotatable bonds , indicating a rigid structure with limited conformational flexibility. This rigidity can be advantageous for specific receptor binding as it may reduce the entropic penalty associated with adopting a bioactive conformation.
Nomenclature and Identification
The compound is known by several names and identifiers in chemical databases and literature, facilitating its identification across different platforms and research contexts.
Primary Identifiers
The most definitive identifier for this compound is its Chemical Abstracts Service (CAS) registry number: 110422-95-2 . This unique numerical identifier ensures unambiguous identification of the compound in chemical databases and literature.
Systematic and Alternative Names
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5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-amine
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Naphth[2,3-d]imidazole, 2-amino-5,6,7,8-tetrahydro- (6CI)
Database Identifiers
The compound is registered in public chemical databases with the following identifiers:
Table 2: Nomenclature and Identification Information
Structural Features and Relationship to Imidazole Chemistry
The compound 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine belongs to the broader class of imidazole derivatives, which are known for their diverse biological activities and pharmaceutical applications.
The Imidazole Core
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, serves as the core pharmacophore in this compound. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The imidazole ring's amphoteric nature (ability to act as both acid and base) contributes significantly to its biological relevance.
Significance of the 2-Amino Substitution
The amino group at the 2-position of the imidazole ring introduces a nucleophilic center that can participate in hydrogen bonding and other interactions with biological targets. This structural feature is common in many bioactive imidazole derivatives and often contributes to their pharmacological properties.
The Tetrahydronaphthalene Moiety
The partially saturated naphthalene portion of the molecule provides hydrophobic character and structural rigidity. The combination of the aromatic imidazole ring with the partially saturated naphthalene system creates a hybrid structure with potentially unique binding properties to biological targets.
Synthesis and Chemical Reactivity
Reactive Sites and Chemical Behavior
The compound's chemical reactivity is influenced by several structural features:
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The imidazole NH group, which can participate in acid-base reactions and hydrogen bonding
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The exocyclic amino group, which provides a nucleophilic center for potential derivatization
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The aromatic and partially saturated ring systems, which may undergo electrophilic and nucleophilic substitution reactions under appropriate conditions
Current Research Status and Future Directions
Gaps in Current Knowledge
Based on the available search results, there appear to be significant gaps in the published literature regarding:
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Detailed synthetic methods for this specific compound
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Comprehensive evaluation of its biological activities
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Structure-activity relationships compared to related imidazole derivatives
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Potential therapeutic applications and mechanisms of action
Future Research Opportunities
Future investigations could focus on:
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Developing efficient synthetic routes to the compound and its derivatives
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Screening for biological activities across multiple therapeutic areas
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Structural modifications to optimize potency and selectivity
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Computational studies to predict binding modes with potential biological targets
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